![molecular formula C9H9FO B1290011 5-Fluoro-2,3-dihydro-1H-inden-1-OL CAS No. 52085-92-4](/img/structure/B1290011.png)
5-Fluoro-2,3-dihydro-1H-inden-1-OL
Overview
Description
5-Fluoro-2,3-dihydro-1H-inden-1-OL is a chemical compound with the molecular formula C9H9FO . It is used as a building block to prepare non-fullerene acceptors (NFAs) for highly efficient organic photovoltaic devices .
Synthesis Analysis
The synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-OL involves several steps. The compound can be synthesized by grinding, stirring, and ultrasound irradiation methods . The ultrasound technique is found to be satisfactory in terms of time and synthetic performance .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2,3-dihydro-1H-inden-1-OL consists of a fused cyclopentanone and a benzene ring . The presence of a fluorine atom in the molecule can dramatically change its properties .Physical And Chemical Properties Analysis
5-Fluoro-2,3-dihydro-1H-inden-1-OL has a molecular weight of 152.17 . It is a solid or liquid at room temperature . The melting point of the compound is between 36-41°C .Scientific Research Applications
Antibacterial and Antifungal Applications
The derivatives of 2,3-dihydro-1H-inden-1-one, a similar compound to 5-Fluoro-2,3-dihydro-1H-inden-1-OL, have been synthesized and studied for their antibacterial and antifungal properties . These compounds have been tested against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Antiviral Applications
Indole derivatives, which include 5-Fluoro-2,3-dihydro-1H-inden-1-OL, have shown potential as antiviral agents . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Applications
Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that 5-Fluoro-2,3-dihydro-1H-inden-1-OL could potentially be used in the treatment of inflammatory conditions.
Anticancer Applications
Compounds containing a 2,3-dihydro-1H-inden-1-one structure exhibit a great profile of pharmacological properties, including anticancer activities . This suggests that 5-Fluoro-2,3-dihydro-1H-inden-1-OL could potentially be used in cancer treatment.
Antileishmanial Applications
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which are structurally similar to 5-Fluoro-2,3-dihydro-1H-inden-1-OL, have shown significant inhibition in liver and spleen parasite burden in infected Balb/c mice . This suggests potential antileishmanial applications for 5-Fluoro-2,3-dihydro-1H-inden-1-OL.
Pharmacokinetics and Druglikeness
5-Fluoro-2,3-dihydro-1H-inden-1-OL could potentially be used in the development of new drugs due to its lipophilicity and druglikeness . These properties are important for the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body.
properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJGCSVJFOTPEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630407 | |
Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,3-dihydro-1H-inden-1-OL | |
CAS RN |
52085-92-4 | |
Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-2,3-dihydro-1H-inden-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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